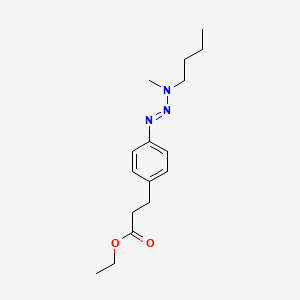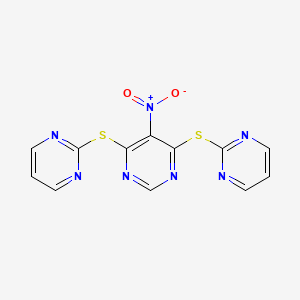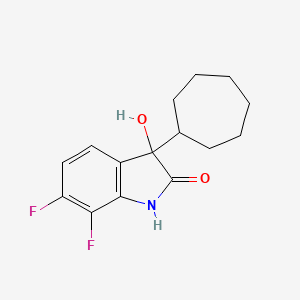
3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a cycloheptyl group, two fluorine atoms, and a hydroxy group, making it a unique and potentially valuable molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. For this compound, the starting materials would include a cycloheptyl ketone and a difluorophenylhydrazine. The reaction typically requires a strong acid like methanesulfonic acid and is conducted under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the indole ring can be reduced to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 3-cycloheptyl-6,7-difluoro-3-oxo-2,3-dihydro-1H-indol-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets. The compound’s hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance its binding affinity to specific receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one: Lacks the cycloheptyl group but shares the core indole structure.
3-Cycloheptyl-6,7-difluoro-2-oxo-2,3-dihydro-1H-indol-2-one: Similar structure but with a carbonyl group instead of a hydroxy group.
Uniqueness
3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the cycloheptyl group and the difluoro substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H17F2NO2 |
|---|---|
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
3-cycloheptyl-6,7-difluoro-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C15H17F2NO2/c16-11-8-7-10-13(12(11)17)18-14(19)15(10,20)9-5-3-1-2-4-6-9/h7-9,20H,1-6H2,(H,18,19) |
Clave InChI |
QCOXKCYVCCLWOP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C2(C3=C(C(=C(C=C3)F)F)NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


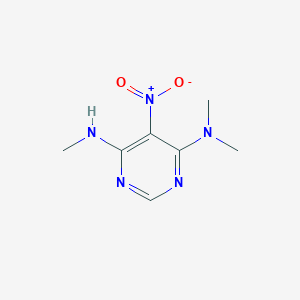
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)

![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)

![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)

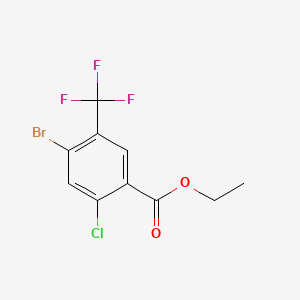
![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
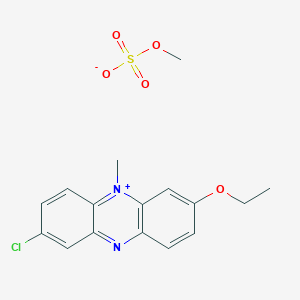
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)
